molecular formula C16H16N2OS2 B2977398 3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326842-08-3

3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2977398
CAS No.: 1326842-08-3
M. Wt: 316.44
InChI Key: MKGIBBCBDYEXAL-UHFFFAOYSA-N
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Description

3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thieno[3,2-d]pyrimidine ring .

Scientific Research Applications

3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and the phenylethylsulfanyl substituent differentiates it from other thienopyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications .

Properties

IUPAC Name

3-ethyl-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-2-18-15(19)14-13(9-11-20-14)17-16(18)21-10-8-12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGIBBCBDYEXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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